N-[[5-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]furan-2-yl]methyl]-N'-phenyloxamide
Overview
Description
N-[[5-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]furan-2-yl]methyl]-N’-phenyloxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo[2,1-b][1,3]thiazole ring fused with a furan ring, and an oxamide group linked to a phenyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]furan-2-yl]methyl]-N’-phenyloxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with furfural or its derivatives.
Formation of the Oxamide Group: The oxamide group is formed by reacting the intermediate with oxalyl chloride and an amine.
Attachment of the Phenyl Group: The final step involves the coupling of the phenyl group through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[5-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]furan-2-yl]methyl]-N’-phenyloxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[5-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]furan-2-yl]methyl]-N’-phenyloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Mechanism of Action
The mechanism of action of N-[[5-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]furan-2-yl]methyl]-N’-phenyloxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Interfering with the replication and transcription processes.
Modulating Signal Transduction Pathways: Affecting the signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.
Furan Derivatives: Compounds containing the furan ring with various functional groups.
Oxamide Derivatives: Compounds with the oxamide group linked to different aromatic or aliphatic groups.
Uniqueness
N-[[5-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]furan-2-yl]methyl]-N’-phenyloxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[5-[(Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]furan-2-yl]methyl]-N'-phenyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-16(17(25)22-12-4-2-1-3-5-12)21-11-14-7-6-13(27-14)10-15-18(26)23-9-8-20-19(23)28-15/h1-7,10H,8-9,11H2,(H,21,24)(H,22,25)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMCLZRVLAPXDI-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CC=C(O3)CNC(=O)C(=O)NC4=CC=CC=C4)SC2=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C/C3=CC=C(O3)CNC(=O)C(=O)NC4=CC=CC=C4)/SC2=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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